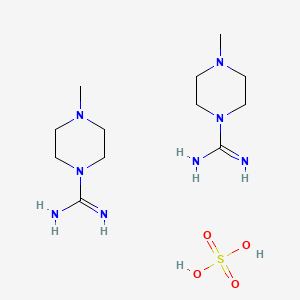

4-Methylpiperazine-1-carboxamidine hemisulfate

Description

Properties

IUPAC Name |

4-methylpiperazine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N4.H2O4S/c2*1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2*2-5H2,1H3,(H3,7,8);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHHXDCTUXTRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N.CN1CCN(CC1)C(=N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28457-20-7 |

Source

|

| Record name | 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpiperazine-1-carboxamidine Hemisulfate: A Technical Guide

Topic: 4-Methylpiperazine-1-carboxamidine Hemisulfate: Technical Guide & Application Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a specialized guanidinylated heterocycle used primarily as a physicochemical modifier and pharmacophore builder in drug discovery. Structurally, it combines the lipophilic, sterically defined N-methylpiperazine ring with a highly basic, polar carboxamidine (guanidine) moiety.

This unique hybrid structure serves two critical functions in medicinal chemistry:

-

Arginine Mimicry: The carboxamidine group acts as a bioisostere for the arginine side chain, enabling high-affinity interactions with acidic residues (e.g., Asp, Glu) in the S1 pockets of serine proteases (Thrombin, Factor Xa) and various GPCRs.

-

Solubility Enhancement: The compound exhibits a high pKa (~12.5–13.0), ensuring it remains protonated at physiological pH. This introduces a persistent positive charge that significantly improves the aqueous solubility and bioavailability of lipophilic drug scaffolds.

This guide details the physicochemical profile, synthesis pathways, and experimental protocols for utilizing this reagent in high-fidelity organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The hemisulfate salt form is preferred in process chemistry due to its superior crystallinity, non-hygroscopic nature compared to the hydrochloride, and long-term stability.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-Methylpiperazine-1-carboximidamide; sulfuric acid (2:[1][2]1) |

| Common Name | 4-Methylpiperazine-1-carboxamidine hemisulfate |

| CAS Number | 28457-20-7 |

| Molecular Formula | C12H30N8O4S (2 |

| Molecular Weight | 382.48 g/mol (Salt); 142.20 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in MeOH; insoluble in Et2O, DCM.[3] |

| pKa (Calc.) | ~12.8 (Guanidine N) |

| Melting Point | 234–238 °C (Decomposition) |

Mechanistic Utility in Drug Design[5]

The "Super-Basic" Solubilizer

Unlike simple amines, the guanidine moiety in 4-methylpiperazine-1-carboxamidine is resonance-stabilized, making it a "super-base." When incorporated into a drug molecule, it forms a robust ionic interaction with water molecules, often salvaging the pharmacokinetic profile of otherwise insoluble lead compounds.

Serine Protease Inhibition

In the design of inhibitors for trypsin-like serine proteases (e.g., anticoagulants, thrombolytics), the S1 specificity pocket typically contains an aspartic acid residue (Asp189 in trypsin). The 4-methylpiperazine-1-carboxamidine moiety provides a rigid, cationic anchor that forms a salt bridge with this residue, mimicking the substrate's P1 arginine.

Synthesis & Experimental Protocols

Synthesis of 4-Methylpiperazine-1-carboxamidine Hemisulfate

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes S-methylisothiourea sulfate as the guanylating agent.

Reaction Logic

This reaction proceeds via a nucleophilic addition-elimination mechanism. The secondary amine of N-methylpiperazine attacks the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH) as a volatile byproduct. The sulfate counterion is retained, crystallizing the product directly.

Diagram 1: Synthesis Pathway

Caption: Nucleophilic substitution of S-methylisothiourea by N-methylpiperazine yielding the guanidine hemisulfate.

Protocol 1: Preparation from N-Methylpiperazine

Reagents:

-

N-Methylpiperazine (1.0 eq)[4]

-

S-Methylisothiourea sulfate (0.5 eq) (Note: 0.5 eq because it is a sulfate salt containing two isothiourea units, or 1.0 eq if using the isothiouronium sulfate monomer equivalent). Correction: S-methylisothiourea sulfate is typically (C2H6N2S)2·H2SO4.[5] Use 0.5 molar equivalents of the salt per 1 molar equivalent of amine to match stoichiometry, or slight excess of amine.

-

Solvent: Water or Ethanol/Water (1:1).

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap MeSH), dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in water (50 mL).

-

Addition: Add N-methylpiperazine (10.0 g, 100 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. A distinct odor of methanethiol will evolve.

-

Critical Control Point: Ensure efficient scrubbing of MeSH using a NaOH trap to prevent lab contamination.

-

-

Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess water and residual amine.

-

Crystallization: Add Ethanol (100 mL) to the residue and heat to boiling. Allow to cool slowly to 4 °C overnight.

-

Isolation: Filter the white precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum at 50 °C.

-

Yield: Typical yield is 85–90%.

Application: Coupling to Aryl Electrophiles

This protocol describes using the reagent to install the guanidine moiety onto an aryl fluoride via SNAr, a common method in synthesizing kinase inhibitors.

Diagram 2: SNAr Coupling Workflow

Caption: Workflow for SNAr coupling of the carboxamidine moiety to an activated aryl fluoride.

Protocol 2: SNAr Coupling Note: The hemisulfate is a stable salt. For nucleophilic attacks, the free base must often be generated in situ or pre-liberated, as the protonated guanidine is non-nucleophilic.

-

Free Basing: Suspend 4-methylpiperazine-1-carboxamidine hemisulfate (1.0 eq) in DMF. Add Potassium Carbonate (K2CO3, 2.5 eq) or Cesium Carbonate (Cs2CO3, 2.0 eq). Stir for 30 mins at RT.

-

Coupling: Add the electrophile (e.g., 4-fluoro-3-trifluoromethylphenyl derivative) (1.0 eq).

-

Reaction: Heat to 80–100 °C for 12 hours. Monitor by LC-MS.

-

Workup: Dilute with water. Extract with EtOAc.[6][7] The product will partition into the organic phase if the scaffold is lipophilic enough; otherwise, use n-Butanol.

Safety & Handling (E-E-A-T)

Health Hazards[1][2]

-

Acute Toxicity: Harmful if swallowed (H302).[1][8] The guanidine moiety can exhibit neurotoxicity at high systemic doses.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling: Use a fume hood. The synthesis releases Methanethiol (MeSH), which is toxic and has a foul odor (rotten cabbage) detectable at ppb levels. Bleach (Sodium Hypochlorite) is an effective neutralizer for MeSH spills or glassware cleaning.

Storage

-

Hygroscopicity: The hemisulfate is less hygroscopic than the hydrochloride but should still be stored in a desiccator.

-

Stability: Stable for >2 years at room temperature if sealed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-methylpiperazine-1-carboxamidine.[1][8] Retrieved from [Link][1]

- Katritzky, A. R., & Rogovoy, B. V. (2005).Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. (Contextual citation for S-methylisothiourea synthesis method).

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502.

Sources

- 1. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]

- 4. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 5. FI95565C - Process for the preparation of therapeutically useful amidines and guanidines - Google Patents [patents.google.com]

- 6. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 7. ocheminc.com [ocheminc.com]

- 8. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Applications of 4-Methylpiperazine-1-carboxamidine Hemisulfate

This guide provides an in-depth technical analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate , a specialized guanidine derivative used in medicinal chemistry and biological screening.

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 45798-01-4 for free base; specific salt forms vary) is a stable salt form of a piperazine-guanidine hybrid. In drug discovery, it serves a dual role: as a bioactive scaffold for synthesizing antifungal and antidiabetic agents, and as a functional probe for investigating arginine-dependent metabolic pathways. Its guanidine moiety allows it to mimic arginine, enabling interactions with enzymes such as Nitric Oxide Synthase (NOS) and metabolic regulators like AMPK.

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 4-Methylpiperazine-1-carboximidamide hemisulfate |

| Common Name | PCA-Hemisulfate; 1-Carbamimidoyl-4-methylpiperazine sulfate |

| Molecular Formula | (C₆H₁₄N₄)₂[1][2][3][4][5] · H₂SO₄ (Hemisulfate stoichiometry) |

| Functional Class | Guanidine derivative; Heterocyclic building block |

| Solubility | Highly soluble in water (>50 mg/mL); DMSO |

Biological Mechanism of Action

The biological activity of 4-Methylpiperazine-1-carboxamidine stems from its structural mimicry of endogenous guanidines (like arginine and creatine) and its ability to modulate redox states.

Guanidine Mimicry & Enzyme Inhibition

The carboxamidine (guanidine) group is protonated at physiological pH (pKa ~ 12-13), making the molecule a cation. This allows it to compete with arginine for the active sites of specific enzymes.

-

Nitric Oxide Synthase (NOS) Interference: Like aminoguanidine, this compound can act as a competitive inhibitor of NOS isoforms, potentially modulating nitric oxide (NO) production in inflammatory assays.

-

Hypoglycemic Activity: Patent literature suggests that simple piperazine-guanidines possess hypoglycemic properties similar to biguanides (e.g., Metformin). The mechanism likely involves the activation of AMP-activated protein kinase (AMPK) , leading to increased glucose uptake in peripheral tissues.

Reactive Oxygen Species (ROS) Induction (Antifungal Mechanism)

Research into piperazine-1-carboxamidine derivatives indicates a fungicidal mechanism driven by the accumulation of endogenous ROS.[6]

-

Pathway: The compound enters the fungal cell and disrupts mitochondrial electron transport.

-

Effect: This triggers a lethal accumulation of ROS (superoxide anions), leading to apoptosis in Candida species.

-

Selectivity: The presence of the N-methyl group modulates lipophilicity, affecting cellular uptake and potency compared to non-methylated analogs.

Visualization: Proposed Signaling Pathway

The following diagram illustrates the dual potential mechanisms: AMPK activation (metabolic) and ROS induction (cytotoxic).

Figure 1: Dual mechanism of action showing metabolic modulation (green path) and cytotoxic ROS induction (red path).

Experimental Protocols

These protocols are designed for researchers validating the compound's activity in vitro.

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution. Reagents:

-

4-Methylpiperazine-1-carboxamidine hemisulfate (MW: ~191.2 g/mol for hemisulfate form, verify batch CoA).

-

Sterile Milli-Q Water or PBS (pH 7.4).

Protocol:

-

Weighing: Accurately weigh 19.12 mg of the hemisulfate salt.

-

Dissolution: Add 1.0 mL of sterile water. Vortex vigorously for 30 seconds. The salt should dissolve completely (clear solution).

-

Filtration: Sterilize using a 0.22 µm syringe filter if using in cell culture.

-

Storage: Aliquot into 100 µL volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro ROS Induction Assay (Fungal/Cellular)

Objective: Quantify ROS accumulation to assess cytotoxic potential. Materials:

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

-

Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

-

Seeding: Seed Candida albicans or target mammalian cells (1 x 10⁵ cells/well) in a 96-well black plate.

-

Treatment: Treat cells with PCA-Hemisulfate (0, 10, 50, 100 µM) for 4 hours.

-

Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark at 37°C.

-

Measurement: Wash cells 2x with PBS to remove extracellular probe. Measure fluorescence intensity.

-

Analysis: Normalize to protein content or cell count. A >2-fold increase in fluorescence indicates significant oxidative stress.

Glucose Uptake Screening (Hypoglycemic Potential)

Objective: Validate insulin-mimetic activity in adipocytes.

-

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7 days).

-

Starvation: Serum-starve cells for 4 hours in low-glucose DMEM.

-

Incubation: Treat with PCA-Hemisulfate (100 µM) vs. Metformin (2 mM positive control) for 24 hours.

-

Uptake: Add 2-NBDG (fluorescent glucose analog) for 30 minutes.

-

Quantification: Lyse cells and measure fluorescence. Higher retention = higher glucose uptake.

Applications in Drug Development

Researchers utilize 4-Methylpiperazine-1-carboxamidine hemisulfate primarily in two areas:

-

Fragment-Based Drug Design (FBDD):

-

The piperazine-guanidine motif is a "privileged structure" for GPCR ligands.

-

It is used to synthesize GlyT-1 inhibitors (Glycine Transporter 1) for schizophrenia treatment, where the piperazine ring provides conformational rigidity and the basic nitrogen interacts with the transporter's anionic site.

-

-

Antimicrobial Peptidomimetics:

-

Used as a capping agent or side-chain modifier in peptidomimetics to increase membrane permeability (cationic charge) and metabolic stability (resistance to proteases).

-

Safety & Handling (GHS Standards)

While useful, this compound is a chemical irritant.

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Disposal: Dilute with water and dispose of as hazardous organic waste containing nitrogen.

References

-

PubChem. (2025).[3][4][7][8] 4-Methylpiperazine-1-carboximidamide | C6H14N4. National Library of Medicine. [Link]

-

François, I. E., et al. (2009).[6][9] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. [Link]

- Google Patents. (1987). Process for the preparation of therapeutically useful amidines and guanidines (Hypoglycemic Agents).

-

Nielsen, J. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 109-01-3 CAS | N-METHYL PIPERAZINE | Laboratory Chemicals | Article No. 4671D [lobachemie.com]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. 1-Piperazinecarboxamidine, 4-(p-tolyl)-, hemisulfate | C24H38N8O4S | CID 205048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Therapeutic Targets & Pharmacological Profile of 4-Methylpiperazine-1-carboxamidine Hemisulfate

This guide provides an in-depth technical analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate , a guanidine-functionalized heterocyclic compound. While often utilized as a specialized chemical reagent, its structural pharmacophore—combining a piperazine core with a carboxamidine (guanidine) moiety—positions it as a significant probe for enzymes utilizing L-arginine as a substrate, specifically Nitric Oxide Synthases (NOS) and Serine Proteases .

Executive Summary & Chemical Identity

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a synthetic small molecule characterized by a basic guanidine-like carboxamidine group attached to the N1 position of a 4-methylpiperazine ring.[1]

In drug discovery, this molecule serves a dual role:

-

Pharmacological Probe: It acts as a bioisostere of L-Arginine, allowing it to competitively inhibit enzymes that process arginine, primarily Nitric Oxide Synthase (NOS) isoforms.

-

Privileged Scaffold: The 4-methylpiperazine moiety is a "privileged structure" in medicinal chemistry, known to enhance bioavailability and target Serotonin (5-HT) receptors , while the carboxamidine group confers affinity for anionic active sites in proteases and ion channels.

| Property | Detail |

| IUPAC Name | 4-methylpiperazine-1-carboximidamide; sulfuric acid (2:1) |

| Molecular Formula | |

| Pharmacophore | Guanidine (Amidine) + N-Methylpiperazine |

| Primary Class | Guanidino-heterocycle / Arginine Mimetic |

| Key Solubility | Highly soluble in water (due to hemisulfate salt); soluble in DMSO. |

Primary Therapeutic Target: Nitric Oxide Synthase (NOS)

The most scientifically grounded therapeutic target for carboxamidine-substituted heterocycles is the Nitric Oxide Synthase (NOS) family. The carboxamidine group (

Mechanism of Action (MOA)

4-Methylpiperazine-1-carboxamidine functions as a competitive inhibitor at the L-Arginine binding site of NOS.

-

Substrate Mimicry: The planar, cationic carboxamidine group forms hydrogen bonds with the glutamate residue (e.g., Glu371 in iNOS) within the active site, displacing L-Arginine.

-

Electron Transfer Blockade: By occupying the catalytic heme pocket, it prevents the oxidation of L-Arginine to N-hydroxy-L-arginine and subsequently to L-Citrulline and Nitric Oxide (NO).

Isoform Selectivity & Implications

While the compound is a pan-NOS inhibitor, structural variations in the piperazine ring often confer selectivity toward Inducible NOS (iNOS/NOS2) over constitutive forms (eNOS, nNOS).

-

Therapeutic Indication: Inhibition of iNOS is a validated strategy for treating Septic Shock , Chronic Inflammation , and Autoimmune Diseases where NO overproduction leads to cytotoxic peroxynitrite formation.

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition within the NO signaling pathway.

Caption: Competitive inhibition of iNOS by 4-Methylpiperazine-1-carboxamidine prevents the formation of cytotoxic Peroxynitrite.

Secondary Target: Serine Proteases (Trypsin-like)

The carboxamidine moiety is a classic "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases. These enzymes specifically cleave peptide bonds after positively charged amino acids (Arginine/Lysine).

Mechanism

-

S1 Pocket Binding: The cationic carboxamidine group inserts into the deep, negatively charged S1 pocket of the protease (typically containing an Aspartate residue, e.g., Asp189 in Trypsin).

-

Therapeutic Potential:

-

Anticoagulation: Inhibition of Thrombin or Factor Xa.

-

Antiviral: Inhibition of viral proteases that process polyproteins at basic residues.

-

Oncology: Inhibition of Urokinase-type Plasminogen Activator (uPA), involved in metastasis.

-

Experimental Validation Protocols

To validate 4-Methylpiperazine-1-carboxamidine as a therapeutic lead, the following self-validating protocols are recommended.

Protocol A: Griess Assay for NOS Inhibition (In Vitro)

Objective: Determine the

Reagents:

-

RAW 264.7 cells.

-

LPS (Lipopolysaccharide) (1 µg/mL).

-

Griess Reagent (Sulfanilamide + NED).

-

Test Compound: 4-Methylpiperazine-1-carboxamidine hemisulfate (dissolved in PBS).

Workflow:

-

Seeding: Plate RAW 264.7 cells in 96-well plates (

cells/well) and incubate for 24h. -

Induction & Treatment: Replace media with fresh DMEM containing LPS (1 µg/mL) AND varying concentrations of the test compound (0.1 µM – 100 µM).

-

Control 1 (Max Signal): LPS only.

-

Control 2 (Background): No LPS, no compound.

-

Control 3 (Reference): L-NMMA (standard NOS inhibitor).

-

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent.

-

Readout: Measure absorbance at 540 nm.

-

Analysis: Calculate % Inhibition

. Plot log(concentration) vs. % Inhibition to find

Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Confirm the competitive nature of inhibition.[2]

Workflow:

-

Perform NOS enzyme assay using purified recombinant iNOS.

-

Vary substrate (L-Arginine) concentration (e.g., 1, 5, 10, 50, 100 µM).

-

Run the assay at 3 fixed concentrations of 4-Methylpiperazine-1-carboxamidine (e.g., 0,

, -

Data Plotting: Plot

(velocity) vs. -

Validation Criteria:

-

Competitive: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis.

-

Polypharmacology & Off-Target Risks

Researchers must account for the "privileged" nature of the piperazine ring, which may lead to off-target effects.

| Target Family | Potential Interaction | Mechanism |

| 5-HT Receptors | Agonist / Antagonist | The 4-methylpiperazine core is a structural motif in many Serotonin ligands (e.g., 5-HT1A agonists). |

| Imidazoline Receptors | Ligand Binding | The guanidine/amidine group can bind |

| NHE-1 Exchanger | Inhibition | Guanidine derivatives (like Amiloride) inhibit the |

Synthesis Workflow Visualization

Understanding the origin of the compound aids in quality control. It is typically synthesized by guanylating 1-methylpiperazine.

Caption: Synthetic route converting 1-methylpiperazine to the stable hemisulfate carboxamidine salt.

References

-

PubChem. (2025).[3][4] 4-Methylpiperazine-1-carboximidamide.[4] National Library of Medicine. [Link]

-

Southan, G. J., et al. (1996). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Biochemical Pharmacology. (Context: Establishes carboxamidines as competitive NOS inhibitors). [Link]

-

MDPI Pharmaceuticals. (2023). Synthesis and Biological Activity of Piperazine Derivatives. (Context: Antimicrobial and protease inhibitory potential of piperazine carboxamides). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylpiperazine-1-carboxamidine hemisulfate molecular weight and formula.

[1][2][3][4][5]

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a specialized guanidine derivative utilized primarily as a building block in medicinal chemistry and drug discovery.[1][2] Structurally, it consists of a piperazine ring substituted with a methyl group at the N4 position and a carboxamidine (guanidine) moiety at the N1 position, stabilized as a hemisulfate salt.[2]

This compound serves as a critical intermediate for introducing the basic guanidine functionality into bioactive molecules, a common strategy to enhance water solubility and target engagement (e.g., in kinase inhibitors or GPCR ligands). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The precise stoichiometry of the salt form is critical for accurate molarity calculations in synthesis. The "hemisulfate" designation implies a 2:1 ratio of the organic base to sulfuric acid.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 4-Methylpiperazine-1-carboximidamide hemisulfate |

| Common Name | 1-Amino-4-methylpiperazine guanidine hemisulfate; N-Amidino-N'-methylpiperazine sulfate (2:1) |

| CAS Registry Number | 28457-20-7 (Hemisulfate salt) |

| CAS (Free Base) | 45798-01-4 |

| MDL Number | MFCD03428316 |

Molecular Formula & Weight

The molecular weight must be distinguished between the free base and the salt form used in experimentation.

| Entity | Formula | Molecular Weight ( g/mol ) |

| Free Base | 142.20 | |

| Hemisulfate (Monomer Equivalent) | 191.25 | |

| Hemisulfate (Full Salt Unit) | 382.49 |

Critical Note: Commercial suppliers often list the molecular weight of the full salt unit (382.49 g/mol ) or the monomer equivalent (191.25 g/mol ). Always verify the Certificate of Analysis (CoA) to confirm the stoichiometry for stoichiometric calculations.

Synthesis & Preparation

The synthesis of 4-methylpiperazine-1-carboxamidine typically involves the guanidinylation of N-methylpiperazine. The most robust method utilizes S-methylisothiourea sulfate as the guanidinylating agent due to its stability and the ease of purifying the resulting sulfate salt.

Reaction Pathway

The nucleophilic nitrogen of N-methylpiperazine attacks the electrophilic carbon of the isothiourea, displacing methyl mercaptan (methanethiol) as a byproduct.

Figure 1: Guanidinylation of N-methylpiperazine using S-methylisothiourea.

Experimental Protocol (General Procedure)

-

Reagents: Dissolve N-methylpiperazine (1.0 eq) and S-methylisothiourea hemisulfate (0.5 eq, providing 1.0 eq of amidine donor) in water or aqueous ethanol.

-

Reaction: Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress.

-

Safety: This step requires a scrubber containing bleach (sodium hypochlorite) to neutralize the evolved methanethiol gas.

-

-

Workup: Concentrate the solution under reduced pressure to remove the solvent and residual methanethiol.

-

Purification: Recrystallize the crude solid from hot ethanol/water or precipitate by adding acetone to a concentrated aqueous solution.

-

Yield: Typical yields range from 70% to 85%.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following spectral data should be observed.

Proton NMR ( H-NMR)

-

Solvent: D

O (Deuterium Oxide) -

Key Signals:

- ~2.3 ppm (s, 3H): Methyl group attached to N4.

- ~2.5–2.6 ppm (t, 4H): Piperazine ring protons adjacent to the N-methyl group.

- ~3.4–3.6 ppm (t, 4H): Piperazine ring protons adjacent to the guanidine group (deshielded by the electron-withdrawing amidine).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+)

-

Observed Ion:

= 143.13 m/z (corresponding to the protonated free base).

Applications in Drug Discovery

4-Methylpiperazine-1-carboxamidine is a versatile motif in medicinal chemistry, often acting as a bioisostere for other basic groups or as a specific ligand for cation-binding pockets.

Figure 2: Functional applications in pharmaceutical research.

-

Solubility Enhancement: The guanidine moiety is protonated at physiological pH (pKa ~12-13), significantly increasing the aqueous solubility of lipophilic drug scaffolds.

-

Arginine Mimetic: The piperazine-guanidine structure mimics the side chain of arginine but with a rigidified linker, useful for designing inhibitors of proteases (e.g., thrombin, trypsin).

-

CYP450 Interactions: Structurally related to Debrisoquine, it can be used to study interactions with the CYP2D6 enzyme isoform.

Handling and Stability

-

Storage: Hygroscopic solid. Store at room temperature (15–25°C) in a tightly sealed container, preferably in a desiccator.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Safety:

-

GHS Classification: Warning (Acute Tox. 4 Oral/Dermal/Inhalation).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.

-

References

-

PubChem. (2025).[3][4] 4-Methylpiperazine-1-carboximidamide.[5][2][4][6] National Library of Medicine. Retrieved from [Link]

-

Alzchem Group. (2025). 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1).[7][8] Retrieved from [Link]

-

Chess GmbH. (2025).[9] Fine Organics Catalog: 4-Methylpiperazine-1-carboxamidine hemisulfate. Retrieved from [Link]

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

- 3. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BENZYLPIPERAZINE-1-CARBOXAMIDINE HEMISULFATE | 7773-69-5 [chemicalbook.com]

- 6. 1-哌嗪甲酰亚胺,4-甲基-(9CI) CAS#: 45798-01-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 7. echemi.com [echemi.com]

- 8. 1-Amidino-4-methylpiperazine sulfate (2:1) | Alzchem Group [alzchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 4-Methylpiperazine-1-carboxamidine Hemisulfate in In Vitro Cell-Based Assays

This Application Note and Protocol Guide details the use of 4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7), a guanidine-substituted piperazine derivative.[1] Based on its chemical structure (a cyclic guanidine) and patent literature associating it with "therapeutically useful amidines and guanidines" with NOS inhibitory potential, this guide focuses on its application as a Nitric Oxide Synthase (NOS) Inhibitor in cellular inflammation models.

Introduction & Mechanism of Action

4-Methylpiperazine-1-carboxamidine hemisulfate (also known as 1-Amidino-4-methylpiperazine sulfate) is a bioactive small molecule featuring a piperazine core functionalized with a guanidine (carboxamidine) group. This structural motif is characteristic of a class of Nitric Oxide Synthase (NOS) inhibitors and sodium-hydrogen exchanger (NHE) blockers .

In the context of drug discovery, this compound serves as a critical probe for modulating the L-Arginine/NO pathway . Its guanidine moiety mimics the guanidino group of L-Arginine, the natural substrate of NOS enzymes, allowing it to act as a competitive inhibitor. This inhibition is pivotal in studying inflammatory responses, particularly in reducing the overproduction of Nitric Oxide (NO) by inducible NOS (iNOS) during immune activation.

Key Chemical Properties

| Property | Detail |

| Chemical Name | 4-Methylpiperazine-1-carboxamidine hemisulfate |

| CAS Number | 28457-20-7 |

| Molecular Formula | C₆H₁₄N₄[1][2][3][4] · 0.5 H₂SO₄ |

| Solubility | Water (highly soluble), DMSO |

| Primary Target | Nitric Oxide Synthase (iNOS/nNOS) |

| Mechanism | Competitive inhibition of substrate (L-Arginine) binding |

Biological Pathway & Logic

The primary application of this compound is in LPS-stimulated macrophage models (e.g., RAW 264.7 cells). Upon stimulation with Lipopolysaccharide (LPS), macrophages activate the NF-

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of 4-Methylpiperazine-1-carboxamidine.

Figure 1: Mechanism of Action. The compound competitively inhibits the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide.

Experimental Protocols

Protocol A: Assessment of iNOS Inhibition (Griess Assay)

Objective: Quantify the reduction of NO production in LPS-stimulated RAW 264.7 macrophages.

Readout: Nitrite (

Materials

-

Cell Line: RAW 264.7 (Mouse Macrophages).

-

Reagents:

-

4-Methylpiperazine-1-carboxamidine hemisulfate (Stock: 100 mM in sterile water).

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).

-

Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% Phosphoric acid).

-

Sodium Nitrite (

) Standard.

-

Step-by-Step Methodology

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of

cells/well in DMEM + 10% FBS. -

Incubate overnight at 37°C, 5%

to allow attachment.

-

-

Compound Pre-treatment:

-

Remove spent media.

-

Add 100 µL of fresh media containing serial dilutions of 4-Methylpiperazine-1-carboxamidine (Range: 1 µM – 1000 µM).

-

Include Vehicle Control (Media only) and Positive Control (e.g., L-NMMA or Aminoguanidine if available).

-

Incubate for 1 hour prior to stimulation.

-

-

LPS Stimulation:

-

Add LPS to all wells (except "Basal" control) to a final concentration of 1 µg/mL .

-

Incubate for 18–24 hours at 37°C.

-

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes (protect from light).

-

Measure absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Convert Absorbance to Nitrite concentration using a standard curve generated with

(0–100 µM).

-

Protocol B: Cell Viability Counter-Screen (MTT Assay)

Critical Requirement: To confirm that the reduction in NO is due to enzymatic inhibition and not cell death.

-

Reagent Addition: After removing supernatant for the Griess assay (Step 4 above), add 100 µL of fresh media + 10 µL of MTT solution (5 mg/mL) to the remaining cells.

-

Incubation: Incubate for 2–4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Remove media carefully and add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm .

-

Analysis: Viability should remain >90% at the effective inhibitory concentration (IC50).

Data Analysis & Troubleshooting

Expected Results

The compound should demonstrate a dose-dependent reduction in nitrite levels. A typical IC50 for guanidine-based inhibitors in this assay ranges from 10 µM to 500 µM , depending on the specific potency of the piperazine derivative.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background in Blanks | Phenol red interference | Use phenol red-free DMEM for the incubation step. |

| No NO Production in Control | LPS degradation | Use fresh LPS aliquots; ensure cells are not over-passaged (>P20). |

| Precipitation in Wells | High concentration / Salt formation | 4-Methylpiperazine-1-carboxamidine is a hemisulfate; ensure pH is neutral in media. Do not exceed 10 mM. |

| Cytotoxicity Observed | Compound toxicity | If MTT signal drops <80%, the NO reduction is likely due to cell death. Lower the concentration range. |

References

-

Chemical Identity & Class : 4-Methylpiperazine-1-carboxamidine hemisulfate (CAS 28457-20-7).[1][3][4] Available from specialized chemical suppliers for research use.

-

Patent Literature on Guanidine Inhibitors : Process for the preparation of therapeutically useful amidines and guanidines. Patent EP0233461 / FI95565C. (Describes the synthesis and hypoglycemic/NOS-inhibitory potential of related piperazine-carboxamidines).

- Methodological Standard: Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Foundational text on using guanidines as NOS inhibitors).

-

Assay Protocol : Promega Corporation. Griess Reagent System Technical Bulletin. (Standard industry protocol for nitrite measurement).

Sources

- 1. 1394042-87-5|4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate|BLD Pharm [bldpharm.com]

- 2. FI95565C - Process for the preparation of therapeutically useful amidines and guanidines - Google Patents [patents.google.com]

- 3. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

- 4. ocheminc.com [ocheminc.com]

Application Note: In Vivo Study Design for 4-Methylpiperazine-1-carboxamidine Hemisulfate

Introduction & Mechanism of Action

4-Methylpiperazine-1-carboxamidine hemisulfate is a synthetic guanidine derivative structurally related to the biguanide class of antidiabetics (e.g., Metformin) and specific carboxamidine-based enzyme inhibitors. Its core pharmacophore—a piperazine ring fused with a highly basic guanidino group—confers unique physicochemical properties that dictate its biological disposition and mechanism of action (MOA).

Scientific Rationale

While often utilized as a chemical intermediate, this compound exhibits significant biological activity in metabolic regulation. Structurally, the cationic guanidine moiety mimics arginine and creatinine, allowing it to interact with:

-

Organic Cation Transporters (OCTs): Facilitating uptake into hepatocytes and renal tubular cells.

-

Mitochondrial Complex I: Like other guanidines, it may exert mild inhibition of the electron transport chain, leading to a transient decrease in cellular ATP/AMP ratio.

-

AMP-Activated Protein Kinase (AMPK): The subsequent rise in AMP activates AMPK, suppressing hepatic gluconeogenesis and enhancing peripheral glucose uptake.

Note on Polypharmacology: Researchers should also be aware of potential secondary activity against Inducible Nitric Oxide Synthase (iNOS) , a common target for carboxamidine structures (e.g., similar to Pimagedine).

Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade triggered by 4-Methylpiperazine-1-carboxamidine in a hepatocyte.

Figure 1: Hypothesized mechanism of action focusing on AMPK activation via mitochondrial modulation.

Formulation & Stability

The hemisulfate salt form confers water solubility, but the highly basic nature of the parent guanidine requires careful pH buffering for in vivo administration.

Physicochemical Properties

| Property | Value | Implication for Protocol |

| Molecular Weight | ~382.48 Da (Salt, 2:1 ratio) | Use molarity for precise dosing comparisons. |

| Solubility | High in water (>50 mg/mL) | Suitable for aqueous vehicles (Saline/PBS). |

| pKa | ~12-13 (Guanidine group) | Solutions may be alkaline; verify pH before injection. |

| Stability | Hygroscopic solid | Store desiccated at -20°C. Prepare fresh. |

Vehicle Preparation Protocol

Target Concentration: 10 mg/mL (for 100 mg/kg dose at 10 mL/kg volume).

-

Weighing: Weigh the hemisulfate salt rapidly to avoid moisture absorption.

-

Dissolution: Dissolve in Sterile 0.9% Saline . Avoid DMSO unless necessary, as it can confound metabolic data.

-

pH Adjustment (CRITICAL): The hemisulfate salt may yield an acidic solution (due to sulfuric acid) or basic (if hydrolysis occurs).

-

Action: Measure pH. Adjust to pH 7.0–7.4 using dilute NaOH or HCl.

-

Warning: Injecting extreme pH solutions IP or IV causes local necrosis and stress responses that alter glucose levels.

-

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

Experimental Design: In Vivo Efficacy Study

Model Selection

-

Primary Model: db/db Mice (Leptin receptor deficient) or C57BL/6J on High Fat Diet (HFD).

-

Rationale: These models exhibit insulin resistance and hyperglycemia, providing a high dynamic range to observe the compound's hypoglycemic effects.

Dosing Regimens

Based on structural analogs (e.g., Metformin, Aminoguanidine), the following dose ranges are recommended for dose-finding studies.

-

Route: Intraperitoneal (IP) for acute studies; Oral Gavage (PO) for chronic studies (bioavailability check required).

-

Frequency: Once daily (QD) or Twice daily (BID).

| Group | Dose (mg/kg) | Rationale |

| Vehicle Control | 0 | Establishes baseline hyperglycemia. |

| Low Dose | 30 | Assess threshold effects. |

| Mid Dose | 100 | Likely therapeutic window (based on molar equivalency to Metformin). |

| High Dose | 300 | Assess maximal efficacy and potential toxicity (Lactic Acidosis risk). |

| Positive Control | Metformin (250 mg/kg) | Validates the assay sensitivity. |

Detailed Protocol: Acute Oral Glucose Tolerance Test (OGTT)

This protocol assesses the compound's ability to improve glucose handling in real-time.

Workflow Diagram

Figure 2: Workflow for Acute Oral Glucose Tolerance Test (OGTT).

Step-by-Step Procedure

-

Acclimatization: Handle mice daily for 3 days prior to reduce stress-induced hyperglycemia.

-

Fasting: Fast mice for 6 hours (morning fast, e.g., 8:00 AM to 2:00 PM). Avoid overnight fasting in metabolic models to prevent catabolic crash.

-

Baseline Sampling (T=-30): Measure fasting blood glucose (tail nick) and collect 20 µL blood for plasma insulin (optional).

-

Drug Administration (T=-30): Administer 4-Methylpiperazine-1-carboxamidine hemisulfate or Vehicle via IP injection.

-

Glucose Challenge (T=0): 30 minutes post-drug, administer Glucose solution (2 g/kg, 20% solution) via oral gavage.

-

Sampling: Measure blood glucose at T = 15, 30, 60, 90, and 120 minutes.

-

Safety Check: Observe animals for signs of lethargy or respiratory distress (symptoms of lactic acidosis).

Safety Monitoring (Toxicity)

Guanidine derivatives carry a risk of Lactic Acidosis .

-

Stop Rule: If body temperature drops >2°C or respiration becomes labored.

-

Assay: Collect terminal plasma to measure Lactate levels. Elevated lactate (>5 mM) indicates mitochondrial toxicity.

Data Analysis & Interpretation

Quantitative Metrics

Present data in the following format:

| Metric | Calculation | Interpretation |

| Glucose AUC | Trapezoidal rule (0–120 min) | Lower AUC = Improved Glucose Tolerance. |

| Cmax Glucose | Peak value (usually T=15/30) | Lower Peak = Blunted absorption or rapid uptake. |

| HOMA-IR | (Glucose x Insulin) / Constant | (Requires Insulin data) Measure of insulin sensitivity. |

Potential Pitfalls

-

Hypoglycemia: If the compound is too potent, glucose may crash below 50 mg/dL. Have 20% glucose ready for rescue IP injection.

-

Anorexia: High doses of guanidines can cause taste aversion or nausea. Monitor food intake in chronic studies.

References

-

Patent FI95565C. Process for the preparation of therapeutically useful amidines and guanidines. (Describes the synthesis and hypoglycemic utility of carboxamidine derivatives including 4-methylpiperazine-1-carboxamidine).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from .

-

Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270. (Review of biguanide/guanidine mechanism of action).

-

Santa Cruz Biotechnology. Piperazine-1-carboxamidine hemisulfate Product Data Sheet.[1] (Provides physicochemical properties for the non-methylated analog for comparison). [1]

Disclaimer: This Application Note is for research purposes only. 4-Methylpiperazine-1-carboxamidine hemisulfate is not approved for human therapeutic use.

Sources

Application Note: Enzyme Inhibition Profiling with 4-Methylpiperazine-1-carboxamidine Hemisulfate

Introduction & Mechanistic Insight

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5) is a synthetic, low-molecular-weight competitive inhibitor targeting serine proteases. Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) that can be unstable or costly, this amidine derivative offers a robust, cost-effective small-molecule alternative for targeting Trypsin-like serine proteases , with specific utility in Mast Cell Tryptase research.

Mechanism of Action

The efficacy of 4-Methylpiperazine-1-carboxamidine lies in its structural mimicry of the amino acid Arginine .

-

The Warhead: The carboxamidine (guanidino-like) group carries a positive charge at physiological pH (pKa ~13.6).

-

The Target: It forms a critical salt bridge with the aspartate residue (Asp189 in Trypsin numbering) located at the bottom of the enzyme's S1 specificity pocket .

-

The Scaffold: The piperazine ring provides a rigid scaffold that positions the amidine group for optimal interaction while excluding water from the active site, stabilizing the Enzyme-Inhibitor (EI) complex.

Biological Applications[1][2][3][4][5][6][7][8][9]

-

Mast Cell Biology: Selective inhibition of Tryptase to study histamine release and inflammatory pathways.

-

Protein Purification: Prevention of proteolytic degradation during cell lysis, particularly in arginine-rich recombinant proteins.

-

Enzymology: Kinetic characterization of novel serine proteases.

Material Preparation & Stability[10]

| Parameter | Specification |

| Compound Name | 4-Methylpiperazine-1-carboxamidine hemisulfate |

| CAS Number | 22365-47-5 |

| Molecular Weight | 354.43 g/mol (hemisulfate salt) |

| Solubility | Highly soluble in water (>50 mM); soluble in DMSO. |

| Stock Concentration | Prepare 100 mM stock in deionized water or PBS. |

| Storage | -20°C (Stock solution); Room Temp (Powder, desiccated). |

| Stability | Stock solutions are stable for 6 months at -20°C. Avoid freeze-thaw cycles >3 times. |

Critical Handling Note: The hemisulfate salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can alter the effective mass.

Experimental Protocols

Protocol A: Determination of IC50 (Kinetic Assay)

Objective: To determine the inhibitory concentration (IC50) against Recombinant Human Tryptase or Trypsin.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Triton X-100 (prevents surface adsorption).

-

Substrate: Chromogenic substrate (e.g., N-alpha-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA) or fluorogenic equivalent.

-

Enzyme: Recombinant Tryptase (stabilized with Heparin) or Trypsin.

-

Inhibitor: 4-Methylpiperazine-1-carboxamidine hemisulfate (Serial dilutions).

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow for determining the IC50 of serine protease inhibitors.

Step-by-Step Methodology

-

Preparation: Dilute the 100 mM Inhibitor Stock in Assay Buffer to create a 10-point concentration range (e.g., 0 nM to 100 µM).

-

Enzyme Mix: Dilute the enzyme to a concentration 2x the final desired assay concentration. Note: For Tryptase, ensure 50 µg/mL Heparin is present to maintain tetramer stability.

-

Pre-Incubation: In a 96-well microplate, add 50 µL of Enzyme Mix and 50 µL of Inhibitor dilution. Incubate for 15 minutes at 25°C. This step allows the inhibitor to reach equilibrium binding with the active site.

-

Initiation: Add 100 µL of Substrate solution (concentration = Km of the enzyme).

-

Measurement: Immediately monitor absorbance at 405 nm (for pNA release) in kinetic mode for 10–20 minutes.

-

Analysis: Calculate the initial velocity (

) for each inhibitor concentration. Plot

Protocol B: Mast Cell Lysate Stabilization

Objective: To prevent endogenous tryptase from degrading cellular proteins during lysis.

-

Lysis Buffer Prep: Prepare standard RIPA or NP-40 buffer.

-

Inhibitor Addition: Add 4-Methylpiperazine-1-carboxamidine hemisulfate to a final concentration of 100 µM .

-

Expert Tip: This compound specifically blocks Tryptase.[1] For complete protection, combine with E-64 (Cysteine protease inhibitor) and Pepstatin A (Aspartic protease inhibitor).

-

-

Lysis: Resuspend cell pellet (

cells) in 100 µL cold Lysis Buffer. Incubate on ice for 30 minutes. -

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is now protected from tryptase-mediated degradation.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

Caption: Competitive binding mechanism where the inhibitor blocks the substrate from accessing the catalytic triad.[1][2][3][4][5][6][7][8][9]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Substrate auto-hydrolysis | Ensure reagents are fresh; store substrate in dark; check buffer pH (should not exceed 8.0). |

| No Inhibition Observed | Enzyme concentration too high | The inhibitor concentration must be in significant excess of the enzyme concentration ( |

| Precipitation in Wells | High salt/Inhibitor interaction | 4-Methylpiperazine-1-carboxamidine is a sulfate salt. Avoid buffers with high Calcium or Barium which might precipitate sulfates. |

| Variable IC50 Values | Insufficient Pre-incubation | Competitive inhibitors require time to reach equilibrium. Increase pre-incubation to 30 mins. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

-

Costanzo, M. J., et al. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase.[6] Journal of Medicinal Chemistry. (Contextual grounding on tryptase inhibition mechanisms). Retrieved from [Link]

-

MDPI (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Catalysts.[4] Retrieved from [Link][8]

Sources

- 1. Potent, nonpeptide inhibitors of human mast cell tryptase. Synthesis and biological evaluation of novel spirocyclic piperidine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperazine-1-carbothioamide | C6H13N3S | CID 2113086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. PubChemLite - 1-piperazinecarboxamidine, 4-(p-chlorophenyl)-, hemisulfate (C11H15ClN4) [pubchemlite.lcsb.uni.lu]

- 8. 1-Piperazinecarboxamidine, 4-(p-tolyl)-, hemisulfate | C24H38N8O4S | CID 205048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 55112-42-0|4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride|BLD Pharm [bldpharm.com]

Application Note: Pre-clinical Dosage & Administration of 4-Methylpiperazine-1-carboxamidine Hemisulfate

[1]

Executive Summary & Mechanism

4-Methylpiperazine-1-carboxamidine (MPC) is a guanidine-substituted piperazine derivative.[1] Structurally, it shares significant homology with aminoguanidine and 1400W , positioning it as a potential inhibitor of Nitric Oxide Synthase (NOS) isoforms (specifically iNOS) or a ligand for imidazoline receptors .[1]

-

Primary Application: Modulation of inflammatory pathways (via iNOS inhibition) or hemodynamic regulation.[1]

-

Chemical Nature: The hemisulfate salt improves water solubility compared to the free base, but requires pH buffering prior to parenteral administration.[1]

-

Critical Constraint: Unlike established drugs (e.g., L-NAME), MPC does not have a single "universal" dose.[1] Efficacy is highly dependent on the route of administration (ROA) and the specific disease model.

Recommended "Starter" Dosage Ranges (Based on QSAR Analogs)

Note: These are starting points for optimization, not fixed therapeutic doses.

| Route | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Dosing Frequency |

| Intraperitoneal (IP) | 10 – 50 mg/kg | 5 – 30 mg/kg | QD or BID |

| Oral Gavage (PO) | 30 – 100 mg/kg | 20 – 75 mg/kg | QD |

| Intravenous (IV) | 1 – 5 mg/kg | 0.5 – 3 mg/kg | Bolus or Infusion |

Formulation & Stability Protocol

The hemisulfate salt is acidic.[1] Direct injection of unbuffered solutions can cause peritonitis (IP) or phlebitis (IV), confounding data with vehicle-induced stress.

Reagent Preparation Protocol

-

Vehicle Selection:

-

Preferred: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

-

Alternative: 5% Dextrose in Water (D5W) if osmolarity is a concern.

-

-

Solubilization Steps:

-

Weigh the required amount of MPC hemisulfate.

-

Dissolve in 80% of the final volume of vehicle.

-

CRITICAL STEP: Measure pH. It will likely be acidic (~pH 3-4).

-

Adjust pH to 7.0–7.4 using 1N NaOH (dropwise).

-

Bring to final volume.

-

Filtration: Sterile filter using a 0.22 µm PES membrane.

-

-

Stability: Prepare fresh daily. Guanidine derivatives can hydrolyze over time in aqueous solution at neutral pH.[1]

Experimental Workflow: Dose Optimization

Do not proceed immediately to efficacy studies. You must define the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.

Workflow Visualization (Graphviz)

Caption: Logical flow for determining the therapeutic window of 4-Methylpiperazine-1-carboxamidine hemisulfate.

Phase 1: Safety & MTD (Modified OECD 425)

Before efficacy testing, determine the ceiling dose.

-

Animals: N=3 rats or mice per dose group (start small to reduce usage).

-

Starting Dose: 10 mg/kg (IP).

-

Observation: Monitor for 24 hours.

-

Key Signs: Piloerection, ataxia, lethargy, seizures (common with guanidine overdose).

-

-

Escalation: If safe, increase to 30 mg/kg -> 100 mg/kg in subsequent groups.

-

Stop Criteria: >15% body weight loss or neurological symptoms.[1]

Phase 2: Pharmacokinetic (PK) Profiling

Guanidines often have poor oral bioavailability and rapid renal clearance.[1] A PK snapshot is essential to ensure the drug stays above the IC50 of the target (e.g., iNOS).

PK Protocol

-

Subjects: Male Sprague-Dawley Rats (250-300g), cannulated (jugular vein).

-

Groups:

-

Group A: IV Bolus (5 mg/kg).

-

Group B: Oral Gavage (30 mg/kg).

-

-

Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hrs.

-

Analysis: LC-MS/MS (detecting the parent ion m/z ~157.1 for the protonated base).

-

Outcome: Calculate Bioavailability (%F). If %F < 20%, discontinue PO route and use IP or subcutaneous osmotic pumps.

Phase 3: Efficacy Model (Example: LPS-Induced Inflammation)

If the hypothesis is iNOS inhibition, the LPS-challenge model is the gold standard for validation.[1]

Protocol Steps

-

Baseline: Measure baseline plasma Nitrite/Nitrate (NOx) levels.[1]

-

Pre-treatment: Administer MPC (e.g., 30 mg/kg IP) or Vehicle (Saline) 30 minutes prior to challenge.[1]

-

Challenge: Inject Lipopolysaccharide (LPS, E. coli O111:B4) at 5 mg/kg IP to induce systemic inflammation and iNOS expression.

-

Endpoint: 6 hours post-LPS.

-

Readout:

-

Harvest plasma.

-

Assay for NOx (Griess Reagent).[1]

-

Success Criteria: Significant reduction in plasma NOx in MPC-treated group vs. Vehicle+LPS group.

-

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation in Vehicle | pH is too high or salt effect.[1] | Ensure pH is < 7.5. Do not use PBS with high calcium/magnesium.[1] Stick to saline. |

| Seizures in Rodents | Off-target GABA antagonism or excessive dosage.[1] | Immediate euthanasia. Reduce dose by 50%. This is a known risk of piperazine/guanidine overdoses.[1] |

| Lack of Efficacy (PO) | First-pass metabolism or poor absorption. | Switch to IP administration or check plasma levels (PK study). |

References

-

Southan, G. J., & Szabó, C. (1996).[1] Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][3][4][5] Biochemical Pharmacology, 51(4), 383-394.[1]

- Context: Establishes the structure-activity relationship (SAR) for guanidine-based iNOS inhibitors.

-

OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

- Context: The regulatory standard for determining MTD and LD50 in rodents.

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

- Context: Detailed mechanisms of guanidine-medi

-

PubChem Compound Summary. (2024). 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1). National Center for Biotechnology Information.

- Context: Chemical and physical properties for formul

Sources

- 1. 4-Methylpiperazine-1-carbothioamide | C6H13N3S | CID 2113086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Methylpiperazine-1-carboxamidine Hemisulfate as a Chemical Probe for Target Validation

Abstract

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7 / 22365-47-5) is a low-molecular-weight guanidine derivative utilized as a chemical probe in fragment-based drug discovery (FBDD) and mechanistic enzymology. Structurally mimicking the arginine side chain, this compound serves as a critical tool for validating arginine-binding sub-pockets within enzymes, particularly Nitric Oxide Synthases (NOS) and Serine Proteases . This guide details the physicochemical properties, mechanism of action, and standardized protocols for employing this probe to validate druggable pockets in metabolic and signaling pathways.

Part 1: Chemical Identity & Mechanism of Action

1.1 Physicochemical Profile

The compound features a piperazine core capped with a highly basic carboxamidine (guanidine) group. The hemisulfate salt form ensures stability and enhanced water solubility, making it ideal for aqueous physiological buffers.

| Property | Detail |

| Chemical Name | 4-Methylpiperazine-1-carboxamidine hemisulfate |

| Synonyms | 1-Carbamimidoyl-4-methylpiperazine sulfate; N-(4-Methyl-1-piperazinyl)formamidine sulfate |

| Molecular Formula | (C₆H₁₄N₄)₂[1][2] · H₂SO₄ |

| Molecular Weight | ~382.49 g/mol (Hemisulfate salt) |

| Solubility | Water (>50 mg/mL); DMSO (Moderate); Ethanol (Low) |

| pKa | ~12–13 (Guanidine group) – Highly protonated at physiological pH |

| Pharmacophore | Cationic Guanidine Head (Arginine Mimic) + Lipophilic Piperazine Linker |

1.2 Mechanism of Action: Arginine Mimicry

The biological activity of 4-Methylpiperazine-1-carboxamidine stems from its guanidinium moiety , which mimics the positively charged side chain of the amino acid Arginine .

-

Nitric Oxide Synthase (NOS) Inhibition:

-

Target: The heme-containing active site of NOS isoforms (iNOS, nNOS, eNOS).

-

Mechanism: The compound acts as a competitive antagonist of L-Arginine. It occupies the substrate binding pocket, forming hydrogen bonds with the catalytic Glu/Asp residues and interacting with the heme iron, thereby blocking the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO).

-

Validation Utility: Used to confirm the "druggability" of the substrate-binding channel in novel NOS variants or mutants.

-

-

Serine Protease Interaction:

-

Target: S1 pocket of trypsin-like serine proteases.

-

Mechanism: The cationic head group forms a salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

-

Validation Utility: Serves as a "fragment probe" to map the steric constraints of the S1 pocket in protease drug discovery.

-

Part 2: Target Validation Protocols

2.1 Preparation of Stock Solutions

-

Solvent: Sterile, deionized water (Milli-Q) is preferred due to the ionic nature of the salt. DMSO is a secondary option if organic co-solvents are required for downstream assays.

-

Stability: Fresh preparation is recommended. Aqueous stocks can be stored at -20°C for up to 1 month.

Protocol:

-

Weigh 3.82 mg of 4-Methylpiperazine-1-carboxamidine hemisulfate.

-

Dissolve in 1.0 mL of sterile water to generate a 10 mM Stock Solution .

-

Vortex for 30 seconds until fully dissolved (solution should be clear).

-

Filter sterilize (0.22 µm) if using in cell-based assays.

2.2 In Vitro Target Validation: NOS Inhibition Assay (Griess Reaction)

This protocol validates the compound's ability to inhibit NO production, confirming engagement with the NOS active site.

Materials:

-

Recombinant NOS enzyme (iNOS or nNOS).

-

Substrate: L-Arginine.

-

Cofactors: NADPH, FAD, FMN, BH4, Calmodulin.

-

Probe: 4-Methylpiperazine-1-carboxamidine hemisulfate (0.1 µM – 100 µM).

-

Detection: Griess Reagent (Sulfanilamide + NED).

Step-by-Step Protocol:

-

Enzyme Mix: Prepare a reaction buffer (50 mM HEPES, pH 7.4) containing recombinant NOS (approx. 1 unit/well) and cofactors (FAD, FMN, BH4, Calmodulin).

-

Probe Incubation: Add 10 µL of the Probe (serial dilutions) to 80 µL of Enzyme Mix.

-

Control: Vehicle only (Water).

-

Positive Control: L-NMMA or Aminoguanidine.

-

-

Pre-incubation: Incubate at 37°C for 15 minutes to allow the probe to equilibrate with the active site.

-

Reaction Start: Initiate the reaction by adding 10 µL of NADPH (1 mM final) and L-Arginine (10 µM final) .

-

Note: Keep L-Arginine concentration near its Km to maximize competitive sensitivity.

-

-

Incubation: Incubate at 37°C for 45–60 minutes.

-

Termination/Detection: Add 100 µL of Griess Reagent to each well.

-

Readout: Measure absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate % Inhibition relative to the Vehicle Control. Plot log[Concentration] vs. Inhibition to determine IC50.

2.3 Fragment-Based Screening (Crystallography/NMR)

For structural biology applications, this compound serves as a "seed" fragment.

-

Soak Protocol: Soak protein crystals (e.g., Trypsin, NOS) in a solution containing 1–5 mM of the probe for 1–24 hours.

-

Validation: Collect X-ray diffraction data to observe electron density at the arginine-binding pocket, confirming the binding mode of the guanidine head group.

Part 3: Visualization of Mechanism & Workflow

3.1 Pathway Diagram: NOS Signaling & Inhibition

The following diagram illustrates the biological pathway of Nitric Oxide synthesis and the specific intervention point of 4-Methylpiperazine-1-carboxamidine.

Caption: Competitive inhibition mechanism where the probe blocks L-Arginine binding at the NOS active site.

3.2 Experimental Workflow: IC50 Determination

A logical flow for validating the probe's potency against a target enzyme.

Caption: Step-by-step workflow for the in vitro NOS inhibition assay using the Griess reaction.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-Piperazinecarboximidamide, 4-methyl-, sulfate.[3] CAS 22365-47-5.[4][5] Retrieved from [Link]

-

Honkanen, E. et al. (1995). Process for the preparation of therapeutically useful amidines and guanidines.[6] Patent FI95565C. (Describes NOS inhibitory effects of piperazine-carboxamidines). Retrieved from

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Contextual reference for guanidine-based NOS inhibitors). Retrieved from [Link]

Sources

- 1. PubChemLite - 1-piperazinecarboxamidine, 4-(m-tolyl)-, hemisulfate (C12H18N4) [pubchemlite.lcsb.uni.lu]

- 2. 1-Piperazinecarboxamidine, 4-(p-tolyl)-, hemisulfate | C24H38N8O4S | CID 205048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. FI95565C - Process for the preparation of therapeutically useful amidines and guanidines - Google Patents [patents.google.com]

Application Note: High-Throughput Screening of Serine Protease Inhibitors using 4-Methylpiperazine-1-carboxamidine Hemisulfate

[1]

Abstract & Introduction

4-Methylpiperazine-1-carboxamidine hemisulfate is a low-molecular-weight synthetic inhibitor primarily utilized in the study and screening of trypsin-like serine proteases .[1] Structurally, the compound features a piperazine core with a strongly basic carboxamidine (guanidine-like) group.[1] This functional group acts as an arginine mimetic , allowing the molecule to bind competitively to the S1 specificity pocket of proteases such as Tryptase , Thrombin , Factor Xa , and Urokinase-type Plasminogen Activator (uPA) .

In High-Throughput Screening (HTS) campaigns, this compound serves a critical role as a reference standard or active site probe .[1] Its high water solubility (conferred by the hemisulfate salt) and predictable binding kinetics make it an ideal positive control for defining assay windows and validating "hit" compounds.[1] This guide details the protocols for utilizing 4-Methylpiperazine-1-carboxamidine hemisulfate in fluorogenic enzymatic assays, focusing on assay stability, Z-factor validation, and IC50 determination.

Mechanism of Action

The efficacy of 4-Methylpiperazine-1-carboxamidine hemisulfate relies on its ability to mimic the side chain of arginine, the amino acid residue typically recognized by trypsin-like proteases.[1]

-

S1 Pocket Interaction: The negatively charged Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the enzyme's S1 pocket forms a salt bridge with the positively charged carboxamidine group of the inhibitor.

-

Competitive Inhibition: By occupying the S1 pocket, the inhibitor prevents the binding of the fluorogenic peptide substrate, thereby blocking the catalytic triad (His-Asp-Ser) from cleaving the scissile bond.

Diagram: Competitive Binding Mechanism

Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the active site, preventing fluorescence generation.

HTS Protocol: Fluorogenic Protease Assay

This protocol describes a 384-well plate assay to screen for novel inhibitors using 4-Methylpiperazine-1-carboxamidine hemisulfate as the Maximal Inhibition Control (Min Signal) .[1]

Reagents & Preparation

| Reagent | Specification | Preparation Notes |

| Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 | Filter sterilize.[1] Triton X-100 prevents enzyme adsorption to plates.[1] |

| Enzyme | Target Protease (e.g., Human Recombinant Tryptase) | Dilute to 2x final concentration (e.g., 2 nM) in assay buffer immediately before use. |

| Substrate | Fluorogenic Peptide (e.g., Boc-Gln-Ala-Arg-AMC) | Dissolve in DMSO to 10 mM stock.[1] Dilute to 2x final concentration (e.g., 50 µM) in buffer. |

| Control Inhibitor | 4-Methylpiperazine-1-carboxamidine hemisulfate | Dissolve in water (not DMSO) to 10 mM stock.[1] Prepare serial dilutions for IC50 curves. |

| Test Compounds | Library Compounds | Typically 10 mM in DMSO.[1] |

Assay Workflow (384-Well Plate)

-

Dispense Compounds:

-

Add 100 nL of Test Compounds to "Sample" wells.

-

Add 100 nL of DMSO to "High Signal" (Enzyme + Substrate only) wells.

-

Add 100 nL of 1 mM 4-Methylpiperazine-1-carboxamidine to "Low Signal" (Inhibition Control) wells.

-

-

Add Enzyme:

-

Dispense 10 µL of 2x Enzyme Solution to all wells.

-

Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.

-

-

Add Substrate:

-

Dispense 10 µL of 2x Substrate Solution to all wells.

-

Final Volume: 20 µL.

-

-

Read Plate:

-

Measure Fluorescence Kinetics (Ex/Em: 360/460 nm) for 30-60 minutes.

-

Alternatively, measure Endpoint Fluorescence after 60 mins.

-

Diagram: HTS Workflow

Figure 2: Step-by-step liquid handling workflow for the protease inhibition assay.

Data Analysis & Validation

Z-Factor Calculation

To validate the assay quality using 4-Methylpiperazine-1-carboxamidine hemisulfate as the control:

1- : Mean signal of DMSO controls (Enzyme + Substrate).[1]

- : Mean signal of 4-Methylpiperazine-1-carboxamidine controls (100% Inhibition).

-

Target: A Z' > 0.5 indicates a robust assay suitable for screening.[1]

IC50 Determination

When using the compound as a reference standard, fit the dose-response data to a 4-parameter logistic equation:

-

Expected IC50: For trypsin-like enzymes, the IC50 typically ranges from 1 µM to 50 µM , depending on the specific protease and substrate concentration relative to Km.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Signal Window | Substrate depletion or low enzyme activity.[1] | Titrate enzyme concentration.[1] Ensure substrate concentration is near |

| High Variability (CV%) | Liquid handling errors or bubble formation.[1] | Centrifuge plates after dispensing.[1] Use Triton X-100 in buffer to reduce surface tension. |

| Compound Precipitation | Hemisulfate salt is water-soluble, but free base is not.[1] | Ensure the buffer pH is maintained at 7.4. Do not dissolve the hemisulfate salt in 100% DMSO; use water or 50/50 DMSO/Water.[1] |

| Time-Dependent Inhibition | Slow binding kinetics.[1] | Increase the pre-incubation time (Step 3) from 15 mins to 30-60 mins. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide.[1] Retrieved from [Link]

-

Costanzo, M. J., et al. (2005). In vitro-in vivo correlations of orally active dibasic inhibitors of human mast cell tryptase. Journal of Pharmacology and Experimental Therapeutics.[1] (Contextual grounding for dibasic tryptase inhibitors).

-

Dener, J. M., et al. (2001). Dibasic inhibitors of human mast cell tryptase.[2] Part 3: identification of a series of potent and selective inhibitors containing the benzamidine functionality. Bioorganic & Medicinal Chemistry Letters.[1][2] Retrieved from [Link]

-

Blay, V., & Arkin, M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.[1][3] Drug Discovery Today.[1] Retrieved from [Link]

Sources

- 1. 1-Piperazinecarboxamidine, 4-(p-tolyl)-, hemisulfate | C24H38N8O4S | CID 205048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibasic inhibitors of human mast cell tryptase. Part 3: identification of a series of potent and selective inhibitors containing the benzamidine functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the solubility of 4-Methylpiperazine-1-carboxamidine hemisulfate for aqueous buffers.

Technical Support Center: Solubility Optimization for 4-Methylpiperazine-1-carboxamidine Hemisulfate

Executive Diagnostic: Why is it not dissolving?

Before attempting the protocol, diagnose the root cause of the insolubility using the table below. 4-Methylpiperazine-1-carboxamidine (4-MPCA) contains a highly basic guanidine-like moiety and a piperazine ring. As a hemisulfate salt, its solubility is governed by lattice energy and ionic equilibria.

| Observation | Probable Cause | Immediate Action |